molecular formula C13H10FN3OS3 B12759783 Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- CAS No. 135518-33-1

Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)-

Cat. No.: B12759783
CAS No.: 135518-33-1
M. Wt: 339.4 g/mol
InChI Key: QCMCKQSIRBQXJV-UHFFFAOYSA-N
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Description

Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound that features a thieno-isothiazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno(2,3-c)isothiazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of 4-amino-3-(((4-fluorophenyl)methyl)thio)- derivatives can be achieved through nucleophilic substitution reactions followed by cyclization .

Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno-isothiazole core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thieno(2,3-c)isothiazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For instance, some derivatives may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Properties

CAS No.

135518-33-1

Molecular Formula

C13H10FN3OS3

Molecular Weight

339.4 g/mol

IUPAC Name

4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[2,3-c][1,2]thiazole-5-carboxamide

InChI

InChI=1S/C13H10FN3OS3/c14-7-3-1-6(2-4-7)5-19-13-8-9(15)10(11(16)18)20-12(8)17-21-13/h1-4H,5,15H2,(H2,16,18)

InChI Key

QCMCKQSIRBQXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=C3C(=C(SC3=NS2)C(=O)N)N)F

Origin of Product

United States

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